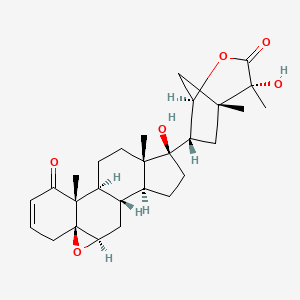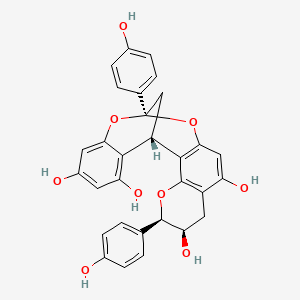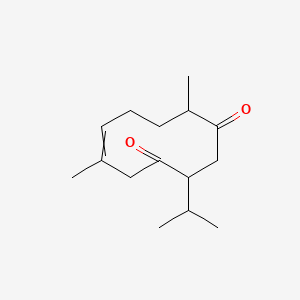
Phéno-sulfazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related phenolic compounds often involves intricate chemical processes, including catalytic reactions and bio-assays. For instance, the synthesis of Schiff bases from 4-phenoxy-5-sulfamoylbenzoic acid motif demonstrates the potential complexity in synthesizing compounds like Phenosulfazole. These processes highlight the importance of specific catalysts and conditions that influence the yield and purity of the final product (Irshad et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(imidazole-2-yl)phenols and their Zn(II) complexes, reveals the significance of X-ray crystallography in determining the configurations and bonding interactions. These analyses provide valuable insights into the geometrical and electronic structures critical for the biological and chemical properties of such compounds (Eseola et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving phenolic compounds, such as the hydroxylation of phenol to catechol, underscore the reactivity and functional transformations central to understanding Phenosulfazole. These studies illuminate the pathways through which these compounds participate in biochemical and environmental processes (Nethravathi & Mahendra, 2010).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and molecular interactions, are crucial for the application and handling of compounds like Phenosulfazole. Research on similar compounds, such as the solvent-free synthesis of coumarins, highlights the role of ionic liquids in enhancing reaction efficiencies and the physical characteristics of the synthesized compounds (Shirini et al., 2015).
Chemical Properties Analysis
The chemical properties, particularly the reactivity towards other compounds and stability under various conditions, define the utility of Phenosulfazole in specific applications. The degradation of sulfamethoxazole by biochar-activated persulfate, for example, demonstrates the chemical interactions and breakdown mechanisms relevant to environmental and pharmaceutical contexts (Kemmou et al., 2017).
Applications De Recherche Scientifique
Phenosulfazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: Phenosulfazole is employed in studies involving enzyme inhibition and protein binding.
Medicine: Historically, it has been investigated for its antiviral properties, especially against the poliomyelitis virus.
Industry: Phenosulfazole is used in the development of pharmaceuticals and other chemical products .
Safety and Hazards
Mécanisme D'action
The mechanism of action of phenosulfazole involves its interaction with specific molecular targets. As an antiviral agent, phenosulfazole inhibits the replication of viruses by interfering with their ability to synthesize essential proteins. This inhibition is achieved through the binding of phenosulfazole to viral enzymes, thereby blocking their activity and preventing the virus from replicating .
Analyse Biochimique
Biochemical Properties
Phenosulfazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The interactions of Phenosulfazole with these biomolecules are crucial for its biochemical activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are essential for the compound’s role in biochemical reactions.
Cellular Effects
Phenosulfazole has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Phenosulfazole can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been shown to impact cell signaling pathways, which are crucial for cell communication and function. These effects highlight the importance of Phenosulfazole in regulating cellular activities.
Molecular Mechanism
The molecular mechanism of Phenosulfazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenosulfazole binds to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways . This inhibition can lead to changes in the levels of metabolites and the overall metabolic flux. Furthermore, Phenosulfazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenosulfazole can change over time. The stability and degradation of Phenosulfazole are important factors that influence its long-term effects on cellular function. Studies have shown that Phenosulfazole remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Phenosulfazole in in vitro or in vivo studies has been associated with alterations in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of Phenosulfazole vary with different dosages in animal models. At lower doses, Phenosulfazole may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, affecting the overall health and function of the animal models. These findings underscore the importance of determining the appropriate dosage for Phenosulfazole in preclinical studies.
Metabolic Pathways
Phenosulfazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It is known to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic reactions are crucial for the biotransformation of Phenosulfazole, affecting its pharmacological activity and excretion from the body. The interactions of Phenosulfazole with metabolic enzymes can also influence the levels of metabolites and the overall metabolic flux.
Transport and Distribution
The transport and distribution of Phenosulfazole within cells and tissues are mediated by various transporters and binding proteins. Phenosulfazole can cross cellular membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of Phenosulfazole within tissues are important factors that determine its biochemical activity and therapeutic potential.
Subcellular Localization
Phenosulfazole exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Phenosulfazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Phenosulfazole is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of phenosulfazole involves several steps. One common method starts with the reaction of 4-hydroxybenzenesulfonamide with 2-aminothiazole under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of phenosulfazole crystals .
In industrial settings, the production of phenosulfazole may involve more advanced techniques to ensure high yield and purity. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH levels.
Analyse Des Réactions Chimiques
Phenosulfazole undergoes various chemical reactions, including:
Oxidation: Phenosulfazole can be oxidized using reagents like hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfone derivatives.
Reduction: Reduction of phenosulfazole can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of sulfonamide derivatives.
Substitution: Phenosulfazole can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives .
Comparaison Avec Des Composés Similaires
Phenosulfazole can be compared with other sulfonamide compounds such as sulfamethoxazole and sulfadiazine. While all these compounds share a common sulfonamide group, phenosulfazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties. For instance, phenosulfazole’s antiviral activity is more pronounced compared to other sulfonamides, making it particularly valuable in antiviral research .
Similar compounds include:
Sulfamethoxazole: Commonly used as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfisoxazole: Another sulfonamide antibiotic with a broad spectrum of activity.
Phenosulfazole’s unique structure and properties make it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBACAGZMXLDQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199480 | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
515-54-8 | |
| Record name | 4-Hydroxy-N-2-thiazolylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenosulfazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenosulfazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenosulfazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENOSULFAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B1215013.png)
![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)











